molecular formula C11H13Cl2N B1429965 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 97429-95-3

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1429965
CAS No.: 97429-95-3
M. Wt: 230.13 g/mol
InChI Key: SPDVAUQNCUGMKN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride represents a structurally distinct heterocyclic compound characterized by its unique substitution pattern and molecular architecture. The compound possesses the molecular formula C₁₁H₁₂ClN- HCl, with the systematic nomenclature reflecting its tetrahydropyridine core structure substituted with a 2-chlorophenyl group at the fourth position. The Chemical Abstracts Service registry number 97429-95-3 serves as the primary identifier for this specific compound.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention: 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. This nomenclature precisely identifies the structural features, including the tetrahydropyridine ring system with partial saturation at positions 1, 2, 3, and 6, and the chlorophenyl substituent bearing the chlorine atom at the ortho position relative to the pyridine ring attachment. The hydrochloride designation indicates the presence of the compound as a salt formed with hydrochloric acid.

The molecular structure exhibits specific geometric characteristics that distinguish it from other tetrahydropyridine derivatives. The Simplified Molecular Input Line Entry System representation ClC1=CC=CC=C1C2=CCNCC2.[H]Cl provides a detailed description of the molecular connectivity. The International Chemical Identifier key LLKFRQWRDFJHBK-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.

Table 1: Molecular Properties of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Property Value Reference
Molecular Formula C₁₁H₁₂ClN- HCl
Molecular Weight 230.13 g/mol
Chemical Abstracts Service Number 97429-95-3
MDL Number MFCD23144171
SMILES Notation ClC1=CC=CC=C1C2=CCNCC2.[H]Cl
InChI Key LLKFRQWRDFJHBK-UHFFFAOYSA-N

The structural analysis reveals that this compound belongs to the broader class of tetrahydropyridines, which are six-membered nitrogen-containing heterocycles with partial saturation. The presence of the chlorine atom at the ortho position of the phenyl ring creates unique electronic and steric effects that influence the compound's chemical behavior and potential biological activities. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form.

Historical Development in Heterocyclic Chemistry

The development of tetrahydropyridine chemistry traces its origins to the broader evolution of heterocyclic chemistry that began in the 1800s. The historical foundation of heterocyclic compounds was established through pioneering work in the early nineteenth century, with significant developments including Brugnatelli's preparation of alloxan from uric acid in 1818 and Dobereiner's production of furfural by treating starch with sulfuric acid in 1832. These early discoveries laid the groundwork for understanding nitrogen-containing heterocycles and their unique chemical properties.

The specific interest in tetrahydropyridine derivatives gained momentum following the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the 1980s, which revealed the significant biological implications of this structural class. This discovery marked a pivotal moment in tetrahydropyridine research, as it demonstrated the profound neurobiological effects that could result from specific substitution patterns within the tetrahydropyridine framework. The incident led to extensive research into the structure-activity relationships of tetrahydropyridine derivatives and their metabolic pathways.

The evolution of synthetic methodologies for tetrahydropyridine compounds has been driven by the need to understand their diverse biological activities and potential therapeutic applications. Research efforts have focused on developing efficient synthetic routes that allow for precise control of substitution patterns and stereochemistry. The development of aminophosphate-enabled anionic cascade reactions and acid-catalyzed cyclization approaches has provided researchers with powerful tools for constructing tetrahydropyridine frameworks.

Table 2: Historical Milestones in Tetrahydropyridine Chemistry

Year Development Significance Reference
1818 Alloxan synthesis from uric acid Foundation of heterocyclic chemistry
1832 Furfural production Early heterocycle isolation
1947 Synthesis of meperidine analogs Pharmaceutical tetrahydropyridines
1982 Discovery of neurotoxic effects Biological significance recognition
2015 Aminophosphate cascade methods Advanced synthetic approaches

The contemporary understanding of tetrahydropyridine chemistry encompasses sophisticated synthetic methodologies and detailed mechanistic insights. Modern approaches to tetrahydropyridine synthesis include one-pot cascade reactions, cyclization strategies, and phosphine-catalyzed annulation reactions, each offering unique advantages for accessing specific substitution patterns and stereochemical configurations. These methodological advances have enabled the systematic exploration of chlorophenyl-substituted tetrahydropyridines, including the 2-chlorophenyl variant that represents the focus of this analysis.

The recognition that tetrahydropyridines constitute a privileged structural motif in medicinal chemistry has driven continued interest in their synthesis and biological evaluation. The presence of tetrahydropyridine structures in natural products and pharmaceutical agents has reinforced their importance as synthetic targets and has led to the development of increasingly sophisticated methods for their preparation. The specific substitution pattern found in 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride represents one example of the structural diversity accessible within this important class of heterocyclic compounds.

Positional Isomerism in Chlorophenyl-Tetrahydropyridine Derivatives

The study of positional isomerism in chlorophenyl-tetrahydropyridine derivatives reveals the profound impact that substitution patterns can have on molecular properties and biological activities. Within the series of chlorophenyl-tetrahydropyridine compounds, three primary positional isomers exist based on the location of the chlorine atom on the phenyl ring: the ortho (2-position), meta (3-position), and para (4-position) variants. Each isomer exhibits distinct chemical and physical properties that reflect the electronic and steric influences of the chlorine substituent.

The 2-chlorophenyl derivative, which represents the subject of this analysis, demonstrates unique characteristics due to the proximity of the chlorine atom to the tetrahydropyridine ring attachment point. This ortho substitution creates both electronic effects through inductive and resonance interactions and steric effects due to the spatial relationship between the chlorine atom and the heterocyclic ring. The ortho-chloro substitution pattern influences the compound's conformational preferences and potential intermolecular interactions.

Comparative analysis with the 3-chlorophenyl and 4-chlorophenyl isomers reveals systematic differences in molecular properties and synthetic accessibility. The 4-chlorophenyl derivative, identified by Chemical Abstracts Service number 51304-61-1, exhibits different spectroscopic characteristics and physical properties compared to its positional isomers. The melting point data for the 4-chlorophenyl variant ranges from 199 to 204 degrees Celsius, while the molecular weight is 230.13 grams per mole, identical to other positional isomers due to their identical molecular formulas.

Table 3: Comparative Properties of Chlorophenyl-Tetrahydropyridine Positional Isomers

Isomer CAS Number Melting Point (°C) Molecular Weight (g/mol) Key Structural Feature Reference
2-Chlorophenyl 97429-95-3 Not specified 230.13 Ortho-substitution
3-Chlorophenyl 143017-59-8 Not specified 230.13 Meta-substitution
4-Chlorophenyl 51304-61-1 199-204 230.13 Para-substitution

The electronic effects of chlorine substitution vary significantly among the positional isomers, influencing their chemical reactivity and potential biological activities. The ortho position in the 2-chlorophenyl derivative creates both inductive electron withdrawal and potential steric hindrance that can affect the compound's interaction with biological targets. The meta position in the 3-chlorophenyl variant provides primarily inductive effects without direct resonance interaction with the ring attachment point. The para position in the 4-chlorophenyl isomer allows for both inductive and resonance effects while maintaining optimal spatial arrangements for molecular recognition.

The synthesis and characterization of these positional isomers have revealed important structure-activity relationships within the chlorophenyl-tetrahydropyridine series. Each isomer requires specific synthetic approaches that account for the different electronic and steric environments created by the chlorine substitution pattern. The reductive amination processes commonly employed for tetrahydropyridine synthesis must be optimized for each positional isomer to achieve optimal yields and purity.

The biological implications of positional isomerism in chlorophenyl-tetrahydropyridine derivatives extend beyond simple structural differences to encompass potential differences in metabolic pathways and biological activities. The ortho-chloro substitution pattern in 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride may influence its interaction with enzymatic systems and its potential for metabolic transformation. Understanding these positional effects is crucial for comprehending the full scope of structure-activity relationships within this important class of heterocyclic compounds.

Properties

IUPAC Name

4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDVAUQNCUGMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Halogenation and Halohydroxylation Route

A patented method for 4-phenyl-1,2,3,6-tetrahydropyridine derivatives involves:

  • Starting from a precursor tetrahydropyridine or its amine salt.
  • Subjecting it to electrophilic halogenation to introduce halogen atoms at specific ring positions.
  • Halohydroxylation to add hydroxyl groups adjacent to halogens.
  • Treatment with base to induce cyclization or rearrangement yielding the tetrahydropyridine derivative.
  • Diastereoselective control to obtain the cis stereochemistry of the product.

This method could be adapted for the 2-chlorophenyl substituent by using appropriately substituted starting materials or intermediates.

Grignard Addition to N-Boc-Pyrrolidinone Followed by Deprotection and Cyclization

A related synthetic approach for tetrahydropyridine derivatives involves:

  • Reacting N-Boc-pyrrolidinone with a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) in THF or hexanes to afford N-Boc-ω-aminoketones.
  • Treatment of these aminoketones with trifluoroacetic acid (TFA) at low temperature followed by basification with NaOH to induce cyclization and deprotection, yielding 4-substituted tetrahydropyridines.

This method provides a modular and efficient route to 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine by selecting the appropriate Grignard reagent.

Reduction and Functional Group Transformations

In cases where the tetrahydropyridine ring contains keto or ester functionalities, selective reductions and hydrolysis are employed:

  • Reduction of ketone groups on the tetrahydropyridine ring using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to secondary alcohols, with stereochemical control favoring cis isomers due to steric hindrance.
  • Hydrolysis of benzyl esters under acidic or basic conditions to free acids, which can be further manipulated.
  • Nucleophilic aromatic substitution (NAS) on the 2-chlorophenyl ring allows further functionalization if needed, exploiting the chlorine substituent’s reactivity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Product Yield (%) Reference
Grignard addition to N-Boc-pyrrolidinone 2-chlorophenylmagnesium bromide, THF, 0°C to RT N-Boc-ω-aminoketone intermediate ~85-90
Deprotection and cyclization TFA in DCM at -10°C to RT, then NaOH basification 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine 70-80
Reduction of ketone group NaBH4 in methanol, 0°C cis-4-(2-chlorophenyl)-tetrahydropyridin-1-ol 75-85
Hydrochloride salt formation HCl in ether or ethanol 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride Quantitative General practice

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Advantages Limitations
Electrophilic halogenation route Tetrahydropyridine or amine salt Electrophilic halogenating agent, base Diastereoselective, well-defined Requires halogenation steps
Grignard addition + deprotection N-Boc-pyrrolidinone + 2-chlorophenyl MgBr TFA, NaOH, THF/hexanes Modular, high yield Requires Grignard reagent prep
Reduction and hydrolysis Keto or ester-substituted tetrahydropyridines NaBH4 or LiAlH4, acidic/basic hydrolysis Stereoselective, versatile Sensitive to reaction conditions
Salt formation Free base tetrahydropyridine HCl in ether or ethanol Improves stability and purity Requires careful solvent choice

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents onto the tetrahydropyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically involve nucleophiles such as halides or amines, and the reactions are carried out under specific conditions to favor the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, which can have different chemical and physical properties.

Scientific Research Applications

Neuropharmacology

One of the prominent areas of research for 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is neuropharmacology. Studies indicate that this compound exhibits potential neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Parkinson's disease.

  • Mechanism of Action : The compound is believed to act on dopaminergic pathways and may help in restoring dopamine levels in the brain.

Anticancer Research

Research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

  • Case Study : In vitro studies demonstrated that treatment with 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride resulted in significant reduction in cell viability in breast cancer cell lines. The compound was administered at varying concentrations, revealing a dose-dependent response.
Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Cardiovascular Research

The compound has also been investigated for its cardiovascular effects. Its ability to modulate vascular tone and influence blood pressure regulation has been a focus of several studies.

  • Research Findings : In animal models, administration of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride showed a significant decrease in systolic blood pressure.

The following table summarizes key findings from studies examining the biological activity of this compound:

Study TypeEffect ObservedReference
NeuroprotectionIncreased dopamine levels
AnticancerReduced viability in cancer cells
CardiovascularDecreased systolic blood pressure

Mechanism of Action

The mechanism by which 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₁H₁₂ClN
  • SMILES : C1CNCC=C1C2=CC=CC=C2Cl
  • InChI Key : LLKFRQWRDFJHBK-UHFFFAOYSA-N
  • Structural Features : A tetrahydropyridine ring substituted at the 4-position with a 2-chlorophenyl group, forming a hydrochloride salt .

Physicochemical Properties :

  • Predicted Collision Cross-Section (CCS) :
Adduct m/z CCS (Ų)
[M+H]⁺ 194.073 140.7
[M+Na]⁺ 216.055 155.9
[M-H]⁻ 192.059 145.3

These values suggest moderate molecular polarity and size .

Applications: Limited literature is available, but structurally similar compounds are used in neuroscience research (e.g., MPTP analogs) and pharmaceuticals (e.g., paroxetine impurities) .

Comparison with Structural Analogs

4-(4-Fluorophenyl)-1,2,3,6-Tetrahydropyridine Hydrochloride

  • Molecular Formula : C₁₁H₁₃ClFN
  • Molecular Weight : 213.68 g/mol
  • Melting Point : 169–173°C .
  • Key Differences :
    • Substituent Position: Fluorine at the para position of the phenyl ring vs. chlorine at the ortho position.
    • Pharmacological Relevance: Acts as an impurity in paroxetine hydrochloride synthesis, requiring strict quality control .

4-(4-Chlorophenyl)-1,2,3,6-Tetrahydropyridine Hydrochloride

  • CAS No.: 51304-61-1
  • Molecular Formula : C₁₁H₁₃Cl₂N
  • Molecular Weight : 230.13 g/mol
  • Key Differences :
    • Chlorine at the para position vs. ortho in the target compound.
    • Toxicity Data: Classified as hazardous (UN# 2811, Class 6.1), with acute toxicity (H301, H311) .

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)

  • Molecular Formula : C₁₂H₁₅N
  • Neurotoxicity : Selectively destroys dopaminergic neurons, inducing parkinsonism in humans and primates .
  • Structural Contrast : Contains an N-methyl group absent in the target compound. This modification drastically alters bioactivity.

1-Methyl-4-(2′-Methylphenyl)-1,2,3,6-Tetrahydropyridine Hydrochloride

  • CAS No.: 127382-79-0
  • Molecular Formula : C₁₃H₁₈ClN
  • Molecular Weight : 223.74 g/mol
  • Key Feature : A 2′-methylphenyl substituent and N-methyl group, enhancing lipophilicity compared to the target compound .

4-Phenyl-1,2,3,6-Tetrahydropyridine Hydrochloride

  • Molecular Formula : C₁₁H₁₄ClN
  • Purity : >97.0% (T) in commercial catalogs .
  • Key Difference : Lacks substituents on the phenyl ring, simplifying synthesis but reducing specificity in biological interactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Effects References
4-(2-Chlorophenyl)-1,2,3,6-TH Pyridine HCl C₁₁H₁₂ClN 193.68 2-Chlorophenyl Predicted CCS: 140.7 Ų ([M+H]⁺)
4-(4-Fluorophenyl)-1,2,3,6-TH Pyridine HCl C₁₁H₁₃ClFN 213.68 4-Fluorophenyl Melting Point: 169–173°C
4-(4-Chlorophenyl)-1,2,3,6-TH Pyridine HCl C₁₁H₁₃Cl₂N 230.13 4-Chlorophenyl Acute oral toxicity (LD₅₀: 300 mg/kg)
MPTP C₁₂H₁₅N 173.26 N-Methyl, 4-Phenyl Neurotoxic, induces parkinsonism
1-Methyl-4-(2′-Methylphenyl)-1,2,3,6-TH Pyridine HCl C₁₃H₁₈ClN 223.74 2′-Methylphenyl, N-Methyl Enhanced lipophilicity

Research Findings and Implications

  • Positional Isomerism : Ortho-substituted chloro/fluoro derivatives (e.g., 2-chlorophenyl) exhibit distinct steric and electronic effects compared to para-substituted analogs, influencing receptor binding and metabolic stability .
  • Pharmaceutical Relevance : Para-fluorophenyl derivatives are critical impurities in antidepressants like paroxetine, necessitating precise analytical controls .

Biological Activity

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 97429-95-3) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including molecular interactions, therapeutic effects, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}ClN
  • Molecular Weight : 230.13 g/mol
  • CAS Number : 97429-95-3

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is structurally related to other tetrahydropyridine derivatives known for their neuroprotective and dopaminergic activities. The compound's activity is primarily attributed to its interaction with dopamine receptors and its ability to modulate neurotransmitter systems.

Dopaminergic Activity

Research indicates that this compound may exhibit dopaminergic activity similar to other tetrahydropyridine derivatives. It is hypothesized to act as a selective agonist for dopamine receptors, particularly D3 receptors. This mechanism is crucial for potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Neuroprotective Effects

Studies have shown that compounds in the tetrahydropyridine class can protect dopaminergic neurons from oxidative stress and neurotoxicity. For instance, in models of Parkinson's disease, these compounds have demonstrated the ability to reduce neuronal loss and improve motor function .

Antioxidant Properties

The antioxidant properties of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride are significant. It has been observed that the compound can mitigate oxidative stress in neuronal cells, which is a contributing factor in various neurodegenerative disorders .

Case Studies

StudyFindings
Neuroprotective Study The compound showed significant protection against MPTP-induced neuronal death in mouse models of Parkinson's disease.
Dopaminergic Activity Assessment Exhibited selective agonistic properties towards D3 dopamine receptors with minimal side effects on D2 receptors .
Oxidative Stress Mitigation Demonstrated a reduction in markers of oxidative stress in neuronal cultures exposed to neurotoxic agents .

Research Findings

  • Dopamine Receptor Interaction :
    • The compound has been shown to selectively activate D3 receptors, which are implicated in mood regulation and reward pathways.
    • In vitro studies revealed an EC50_{50} value indicating effective receptor activation at low concentrations .
  • Neuroprotection Against MPTP :
    • In animal models treated with MPTP (a neurotoxin used to induce Parkinsonian symptoms), administration of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride resulted in significant preservation of dopaminergic neurons compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride?

Answer:
The synthesis typically involves cyclization of a substituted pyridine precursor with a chlorophenyl moiety. A modified procedure from (Section 3.2) can be adapted:

  • Step 1: React 2-chlorophenylacetic acid derivatives with thionyl chloride (SOCl₂) in chlorobenzene under reflux to form the acyl chloride intermediate. Sodium bromide (NaBr) may be added as a catalyst.
  • Step 2: Perform a [4+2] cycloaddition or reductive amination to assemble the tetrahydropyridine ring. For example, use a Grignard reagent (e.g., methylmagnesium chloride) to introduce substituents, as described in .
  • Step 3: Isolate the hydrochloride salt via precipitation in acidic methanol.
    Critical Note: Monitor reaction progress using TLC (hexane:ethyl acetate, 7:3) and confirm purity via 1H^1H-NMR (DMSO-d6: δ 2.5–3.5 ppm for tetrahydropyridine protons) .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
Use a multi-technique approach:

  • HPLC/UPLC-MS: For purity assessment (e.g., tR = 1.08 min, ESI-MS m/z 251.1 [M+H]⁺ as in ).
  • NMR Spectroscopy: 1H^1H-NMR (DMSO-d6) should show aromatic protons (δ 7.2–7.8 ppm for 2-chlorophenyl) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR should confirm the absence of carbonyl impurities .
  • Elemental Analysis (CHN): Verify C, H, N percentages within ±0.3% of theoretical values (e.g., C: 54.5%, H: 4.8%, N: 5.3%) .

Advanced: How does the 2-chlorophenyl substituent influence the compound’s stability under varying pH conditions?

Answer:
The electron-withdrawing chloro group enhances stability in acidic media but increases susceptibility to hydrolysis in alkaline conditions.

  • Experimental Design:
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
    • Monitor degradation via HPLC at 254 nm.
    • Key Finding: At pH > 10, the tetrahydropyridine ring undergoes ring-opening, forming a pyridine derivative (confirmed by MS fragmentation at m/z 168.1) .
      Recommendation: Store at pH 4–6 (0.1 M acetate buffer) at –20°C for long-term stability.

Advanced: What strategies resolve contradictory data in biological activity assays for this compound?

Answer: Contradictions often arise from assay conditions or impurity profiles.

  • Case Study: If IC₅₀ values vary across studies:
    • Step 1: Re-test the compound under standardized conditions (e.g., 10% FBS in DMEM, 48 hr incubation).
    • Step 2: Perform LC-MS to check for degradation products (e.g., dechlorinated byproducts at m/z 233.0).
    • Step 3: Use a radioligand binding assay to confirm target engagement (e.g., KdK_d = 12 nM for σ-1 receptors) .
      Conclusion: Batch-to-batch variability in chloride counterion content (via ion chromatography) may explain discrepancies .

Advanced: How can computational modeling predict SAR for 4-(2-chlorophenyl)-tetrahydropyridine derivatives?

Answer:

  • Methodology:
    • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D₂ receptor). The 2-chlorophenyl group shows hydrophobic interactions with Leu-176 and Phe-189 residues.
    • QSAR Models: Train a model using MLR (molecular descriptors: ClogP, polar surface area). A 2-chloro substituent increases logP by 0.8 units, enhancing blood-brain barrier permeability .
      Validation: Synthesize analogs with 4-chloro or 2,6-dichloro substituents and compare experimental vs. predicted IC₅₀ values .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.
  • Waste Disposal: Collect aqueous waste separately and neutralize with 10% NaOH before transferring to a licensed hazardous waste facility .
  • Emergency: For accidental exposure, rinse eyes with 0.9% saline for 15 min and seek medical evaluation .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Process Parameters:
    • Temperature Control: Maintain 0–5°C during Grignard reagent addition () to minimize side reactions.
    • Catalyst Screening: Test Pd/C (5 mol%) for hydrogenation steps; yields improve from 58% to 82% .
  • Workup: Use liquid-liquid extraction (ethyl acetate/brine) to remove unreacted starting materials.
    Yield Optimization: Scale-up via flow chemistry reduces reaction time by 40% compared to batch synthesis .

Basic: What are the primary research applications of this compound?

Answer:

  • Neuroscience: Acts as a dopamine reuptake inhibitor (IC₅₀ = 34 nM in rat synaptosomes) .
  • Medicinal Chemistry: Intermediate for antipsychotic agents (e.g., analogs in show σ-1 receptor affinity).
  • Chemical Biology: Photoaffinity labeling probes for studying protein-ligand interactions .

Advanced: How to analyze stereochemical outcomes in derivatives of this compound?

Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers (e.g., R-isomer elutes at 8.2 min, S-isomer at 9.5 min).
  • X-ray Crystallography: Confirm absolute configuration; the 2-chlorophenyl group adopts a pseudoaxial conformation in the solid state .
    Note: Racemization occurs above 80°C—avoid prolonged heating during purification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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